

# Toxicological Profile of Sudan I in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sudan I   |           |
| Cat. No.:            | B15565820 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of the azo dye **Sudan I** in various animal models. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## **Executive Summary**

**Sudan I** (1-phenylazo-2-naphthol) is a synthetic, oil-soluble azo dye classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC). Extensive studies in animal models have demonstrated its carcinogenic and genotoxic potential. This document summarizes key findings on the toxicity of **Sudan I**, including its metabolism, carcinogenicity, genotoxicity, and effects on various organ systems. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its toxicological properties.

## **Acute Toxicity**

Data on the acute oral toxicity of **Sudan I** is limited. However, a study in rats reported that a single oral dose of 250 mg/kg and above induces micronuclei in the bone marrow, indicating a genotoxic effect at this dose level. In contrast, mice showed no increased incidence of micronuclei after single oral doses of up to 2000 mg/kg, suggesting a species-specific difference in acute toxicity.[1]



# **Carcinogenicity**

Long-term carcinogenicity studies have provided clear evidence of the carcinogenic potential of **Sudan I** in rodents.

Table 1: Carcinogenicity of Sudan I in Rodent Models



| Species<br>(Strain) | Sex              | Route of<br>Administr<br>ation | Dose<br>Levels      | Duration  | Key<br>Findings                                                                                                                           | Referenc<br>e |
|---------------------|------------------|--------------------------------|---------------------|-----------|-------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Rat (F-344)         | Male &<br>Female | Feed                           | 0, 250, 500<br>ppm  | 103 weeks | Significant increase in neoplastic nodules and carcinomas in the liver.  [2] Nonneoplastic kidney damage (nephropat hies) in female rats. | [3]           |
| Mouse<br>(B6C3F1)   | Male &<br>Female | Feed                           | 0, 500,<br>1000 ppm | 103 weeks | No significant carcinogeni c effects observed in the liver. However, subcutane ous application in other studies resulted in liver tumors. | [2][3]        |
| Rabbit              | -                | -                              | -                   | -         | Developme<br>nt of<br>tumors in                                                                                                           | [4]           |



the liver or urinary bladder.

A dose-response modeling of data for hepatocellular adenomas in male rats established a Benchmark Dose Lower Confidence Limit 10% (BMDL10) of 7.3 mg/kg body weight/day.

## **Experimental Protocol: NTP Carcinogenesis Bioassay**

The National Toxicology Program (NTP) conducted a two-year carcinogenicity bioassay of **Sudan I** in F-344 rats and B6C3F1 mice.[3]

- Test Animals: Male and female F-344 rats and B6C3F1 mice.
- Administration: Sudan I was administered in the feed.
- Dose Levels:
  - Rats: 0, 250, and 500 ppm (approximately 15 and 30 mg/kg body weight/day).
  - Mice: 0, 500, and 1000 ppm (approximately 60 and 120 mg/kg body weight/day).[3]
- Duration: 103 weeks.[3]
- Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and tumor development. A complete histopathological examination was performed at the end of the study.

## Genotoxicity

**Sudan I** has demonstrated genotoxic effects in various in vitro and in vivo assays. Its genotoxicity is primarily attributed to its metabolic activation to reactive intermediates that can form DNA adducts.

Table 2: Genotoxicity of **Sudan I** in Animal Models



| Assay                      | Species<br>(Strain) | Tissue/Ce<br>II Type          | Route of<br>Administr<br>ation | Dose<br>Levels         | Key<br>Findings                                                                                             | Referenc<br>e |
|----------------------------|---------------------|-------------------------------|--------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------|---------------|
| Micronucle<br>us Test      | Rat                 | Bone<br>Marrow                | Oral                           | 250 mg/kg<br>and above | Induction<br>of<br>micronuclei                                                                              | [1]           |
| Micronucle<br>us Test      | Rat                 | Liver,<br>Stomach,<br>Colon   | Oral (14<br>days)              | -                      | No<br>significant<br>increase in<br>micronucle<br>ated<br>hepatocyte<br>s or<br>gastrointes<br>tinal cells. | [5]           |
| DNA<br>Damage              | Mouse               | Stomach<br>and Liver<br>Cells | -                              | -                      | DNA<br>damage<br>was<br>depicted.                                                                           | [2]           |
| DNA<br>Adduct<br>Formation | Rat                 | Liver                         | -                              | -                      | Covalent binding of Sudan I to liver DNA, forming adducts such as 8- (phenylazo )guanine.                   | [3][6]        |

## **Experimental Protocol: In Vivo Micronucleus Assay**

The in vivo micronucleus assay is a widely used method to assess chromosomal damage.

• Test Animals: Typically rats or mice.



- Administration: The test substance is administered via an appropriate route (e.g., oral gavage).
- Dose Levels: A minimum of three dose levels are used, along with a vehicle control and a
  positive control.
- Sample Collection: Bone marrow is typically collected 24 hours after the final dose.
- Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis of stained bone marrow smears. A significant, dosedependent increase in the frequency of MN-PCEs indicates a positive result.[7]

## **Metabolism and Toxicokinetics**

The toxicity of **Sudan I** is intrinsically linked to its metabolic activation. Two primary pathways have been identified: oxidation by cytochrome P450 (CYP) enzymes, primarily CYP1A1, and metabolism by peroxidases.[8]

## **Cytochrome P450-Mediated Activation**

In the liver, CYP1A1 metabolizes **Sudan I** to form a reactive benzenediazonium ion (BDI).[6][8] This electrophilic intermediate can then covalently bind to DNA, forming adducts, with 8-(phenylazo)guanine being a major adduct identified.[2][6]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of CYP1A1-mediated oxidation of carcinogenic azo dye Sudan I and its binding to DNA by cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sudan I is a potential carcinogen for humans: evidence for its metabolic activation and detoxication by human recombinant cytochrome P450 1A1 and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of the carcinogenic non-aminoazo dye 1-phenylazo-2-hydroxy-naphthalene (Sudan I) by cytochromes P450 and peroxidases: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Sudan I in Animal Models: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15565820#toxicological-profile-of-sudan-i-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com